An In-depth Technical Guide to the Synthesis and Characterization of 1,1,2,2-Tetramethylcyclopropane
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,2,2-Tetramethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,2,2-tetramethylcyclopropane, a saturated hydrocarbon with a unique strained-ring system. This document is intended for an audience with a background in organic chemistry and is designed to be a valuable resource for those interested in the preparation and analysis of this compound.
Introduction
1,1,2,2-Tetramethylcyclopropane is a colorless, flammable liquid with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2] Its structure consists of a cyclopropane (B1198618) ring substituted with four methyl groups, two on each of the adjacent carbon atoms C1 and C2. The high degree of substitution and the inherent ring strain of the cyclopropane moiety impart distinct physical and chemical properties to the molecule. This guide will detail a plausible synthetic route and the analytical techniques used for its characterization.
Synthesis of 1,1,2,2-Tetramethylcyclopropane
Below is a detailed, representative experimental protocol for the synthesis of 1,1,2,2-tetramethylcyclopropane based on the principles of the Simmons-Smith reaction.
Reaction Scheme
Experimental Protocol: Simmons-Smith Cyclopropanation of 2,3-Dimethyl-2-butene (B165504)
Materials:
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2,3-Dimethyl-2-butene (≥99%)
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Diiodomethane (B129776) (99%)
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Zinc dust (<10 µm, ≥98%)
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Copper(I) chloride (≥98%)
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Preparation of the Zinc-Copper Couple: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (10.0 g, 153 mmol) and anhydrous diethyl ether (50 mL). To this suspension, add copper(I) chloride (1.0 g, 10.1 mmol) in one portion. The mixture is then heated to a gentle reflux with vigorous stirring for 30 minutes. A color change from brown to black indicates the formation of the activated zinc-copper couple. The flask is then cooled to room temperature.
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Reaction: To the freshly prepared zinc-copper couple, add a solution of 2,3-dimethyl-2-butene (5.0 g, 59.4 mmol) in anhydrous diethyl ether (20 mL). A solution of diiodomethane (20.0 g, 74.7 mmol) in anhydrous diethyl ether (30 mL) is then added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 2 hours.
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Work-up: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The resulting mixture is stirred for 15 minutes to dissolve the inorganic salts. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield 1,1,2,2-tetramethylcyclopropane as a colorless liquid.
Characterization of 1,1,2,2-Tetramethylcyclopropane
The structure and purity of the synthesized 1,1,2,2-tetramethylcyclopropane can be confirmed by various analytical techniques, including physical property measurements and spectroscopic analysis.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 76 °C |
| Density | 0.719 g/mL at 20 °C |
| Refractive Index | 1.401 at 20 °C |
| CAS Number | 4127-47-3 |
Spectroscopic Data
The IR spectrum of 1,1,2,2-tetramethylcyclopropane exhibits characteristic absorptions for C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (methyl) |
| ~1465 | Medium | C-H bending (methyl) |
| ~1375 | Medium | C-H bending (gem-dimethyl) |
| ~1020 | Medium | Cyclopropane ring vibration |
The electron ionization mass spectrum of 1,1,2,2-tetramethylcyclopropane shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 98 | ~20 | [M]⁺ (Molecular ion) |
| 83 | 100 | [M - CH₃]⁺ (Loss of a methyl group) |
| 55 | ~80 | [C₄H₇]⁺ (Further fragmentation) |
| 41 | ~60 | [C₃H₅]⁺ (Allyl cation) |
The ¹H and ¹³C NMR spectra provide detailed information about the structure of 1,1,2,2-tetramethylcyclopropane.
¹H NMR (CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.95 | Singlet | 12H | Four methyl groups |
| ~0.15 | Singlet | 2H | Methylene protons |
¹³C NMR (CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | Methyl carbons |
| ~22 | Quaternary carbons |
| ~15 | Methylene carbon |
Experimental Workflow and Logical Relationships
The overall process from starting materials to the final, characterized product can be visualized as a workflow.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 1,1,2,2-tetramethylcyclopropane. A detailed, representative experimental protocol for its synthesis via the Simmons-Smith reaction has been presented, along with tabulated data for its physical and spectroscopic properties. The provided workflow diagram offers a clear visual representation of the entire process. This information should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
